molecular formula C5H8LiNS B12604220 lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide CAS No. 645398-35-2

lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide

Cat. No.: B12604220
CAS No.: 645398-35-2
M. Wt: 121.2 g/mol
InChI Key: NDWRWBJILJBMBH-UHFFFAOYSA-N
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Description

Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide typically involves the reaction of 3,4-dimethylthiazole with a lithium reagent. One common method is the deprotonation of 3,4-dimethylthiazole using n-butyllithium in anhydrous conditions, followed by the addition of lithium chloride to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide undergoes various chemical reactions, including:

Scientific Research Applications

Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide can be compared with other thiazole derivatives such as:

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

645398-35-2

Molecular Formula

C5H8LiNS

Molecular Weight

121.2 g/mol

IUPAC Name

lithium;3,4-dimethyl-2H-1,3-thiazol-2-ide

InChI

InChI=1S/C5H8NS.Li/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;/q-1;+1

InChI Key

NDWRWBJILJBMBH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[CH-]N1C

Origin of Product

United States

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